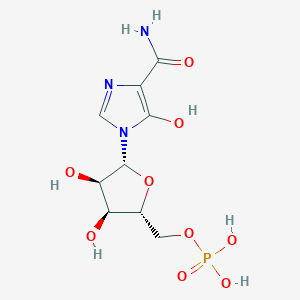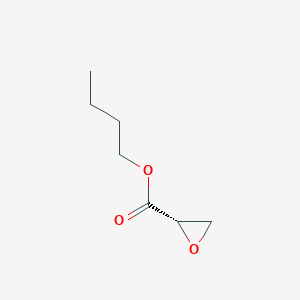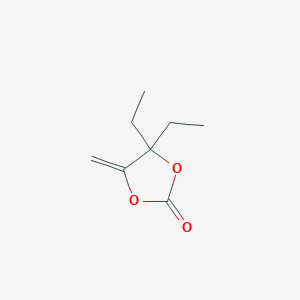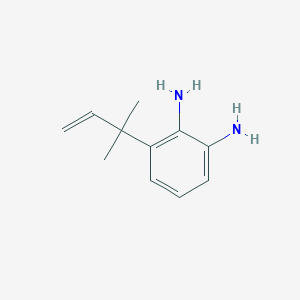
3-(2-Methylbut-3-en-2-yl)benzene-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methylbut-3-en-2-yl)benzene-1,2-diamine, also known as MBBD, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is a diamine, meaning it contains two amino groups, and its chemical structure includes a benzene ring and a methylbutenyl group.
作用機序
The mechanism of action of 3-(2-Methylbut-3-en-2-yl)benzene-1,2-diamine varies depending on its specific application. As a fluorescent probe, it binds to metal ions and emits a characteristic fluorescence signal, allowing for their detection and quantification. As a ligand for metal complexes, it can form stable coordination compounds that have unique properties and potential uses. As a potential drug candidate, it may interact with specific targets in cells to exert its therapeutic effects.
生化学的および生理学的効果
The biochemical and physiological effects of 3-(2-Methylbut-3-en-2-yl)benzene-1,2-diamine are still being studied, but early research suggests that it may have antioxidant and anti-inflammatory properties, as well as potential anticancer activity. It may also have effects on cellular signaling pathways and gene expression.
実験室実験の利点と制限
One advantage of using 3-(2-Methylbut-3-en-2-yl)benzene-1,2-diamine in lab experiments is its unique chemical structure and properties, which make it a versatile compound for use in a wide range of applications. However, its synthesis can be complex and time-consuming, and its potential toxicity and side effects must be carefully evaluated before use.
将来の方向性
There are many potential future directions for research on 3-(2-Methylbut-3-en-2-yl)benzene-1,2-diamine, including further optimization of its synthesis method, exploration of its potential uses in drug discovery and development, and investigation of its effects on cellular signaling pathways and gene expression. Additional research is also needed to fully understand its potential toxicity and side effects, as well as its pharmacokinetics and pharmacodynamics in vivo.
合成法
The synthesis of 3-(2-Methylbut-3-en-2-yl)benzene-1,2-diamine involves several steps, including the reaction of 2-methylbut-3-en-2-ol with benzaldehyde to form 3-(2-methylbut-3-en-2-yl)benzaldehyde, which is then reacted with ammonia to form the final product, 3-(2-Methylbut-3-en-2-yl)benzene-1,2-diamine. This synthesis method has been optimized and improved over time to increase the yield and purity of the compound.
科学的研究の応用
3-(2-Methylbut-3-en-2-yl)benzene-1,2-diamine has been studied for its potential use in various scientific research applications, including as a fluorescent probe for detecting metal ions, as a ligand for metal complexes, and as a potential drug candidate for the treatment of cancer and other diseases. Its unique chemical structure and properties make it a versatile compound for use in a wide range of research areas.
特性
CAS番号 |
118489-60-4 |
|---|---|
製品名 |
3-(2-Methylbut-3-en-2-yl)benzene-1,2-diamine |
分子式 |
C11H16N2 |
分子量 |
176.26 g/mol |
IUPAC名 |
3-(2-methylbut-3-en-2-yl)benzene-1,2-diamine |
InChI |
InChI=1S/C11H16N2/c1-4-11(2,3)8-6-5-7-9(12)10(8)13/h4-7H,1,12-13H2,2-3H3 |
InChIキー |
AWISAJZXBOCVNM-UHFFFAOYSA-N |
SMILES |
CC(C)(C=C)C1=C(C(=CC=C1)N)N |
正規SMILES |
CC(C)(C=C)C1=C(C(=CC=C1)N)N |
同義語 |
1,2-Benzenediamine, 3-(1,1-dimethyl-2-propenyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



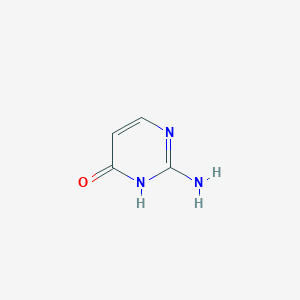
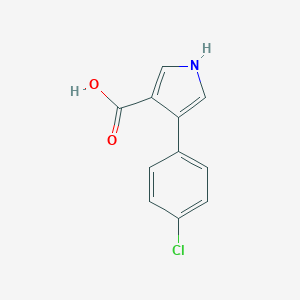
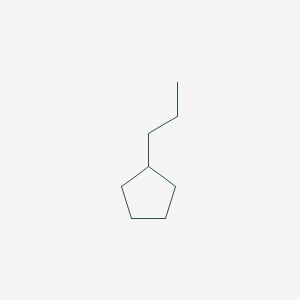

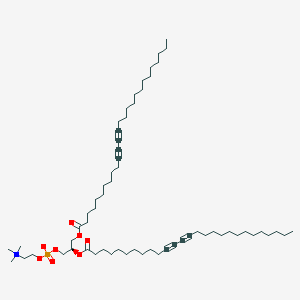
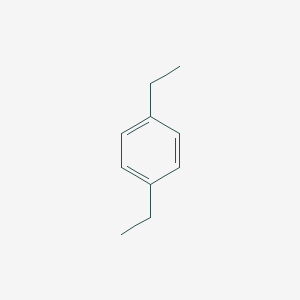
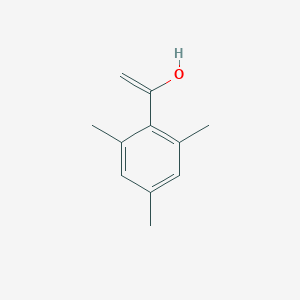
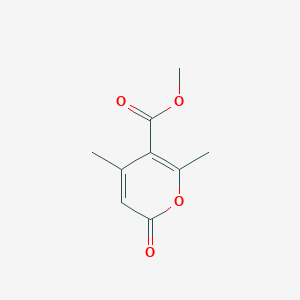
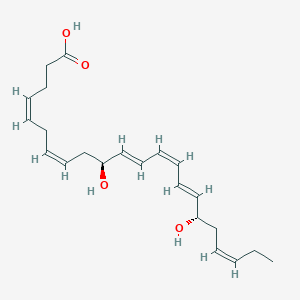
![1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B43860.png)
